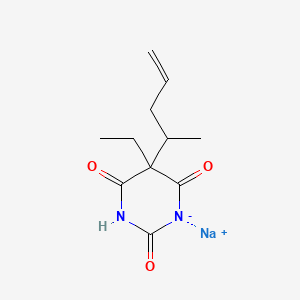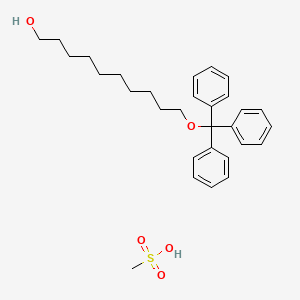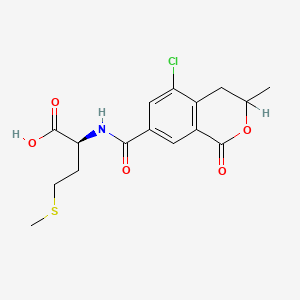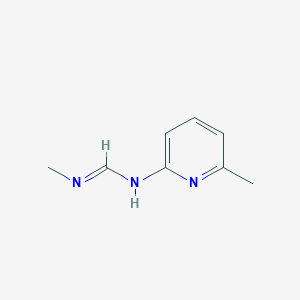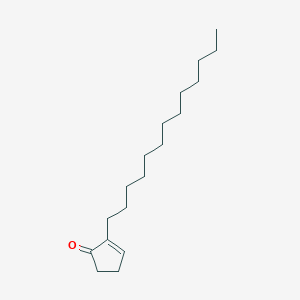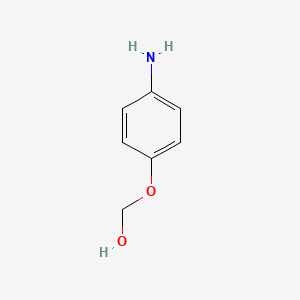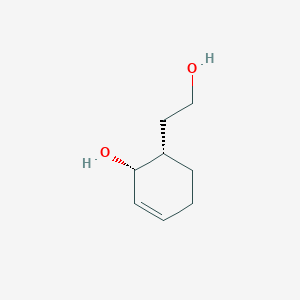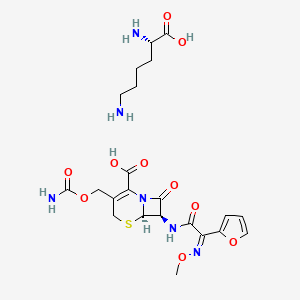
Cefuroxime lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefuroxime lysine is a second-generation cephalosporin antibiotic. It is a derivative of cefuroxime, designed to have better water solubility and less irritation to veins compared to its sodium counterpart . This compound is used to treat a variety of bacterial infections, including those affecting the respiratory tract, skin, and urinary tract .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cefuroxime lysine involves the reaction of cefuroxime with lysine. The process typically includes the following steps:
Activation of Cefuroxime: Cefuroxime is activated by reacting with a suitable activating agent.
Coupling with Lysine: The activated cefuroxime is then coupled with lysine under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Cefuroxime lysine undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and an acid or base catalyst.
Oxidation: May involve oxidizing agents like hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Major Products:
Hydrolysis: Leads to the formation of cefuroxime and lysine.
Oxidation and Reduction: These reactions can modify the functional groups on the cefuroxime molecule.
Wissenschaftliche Forschungsanwendungen
Cefuroxime lysine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying cephalosporin antibiotics.
Biology: Employed in studies involving bacterial resistance and antibiotic efficacy.
Medicine: Extensively used in clinical trials to evaluate its effectiveness against various bacterial infections.
Industry: Utilized in the pharmaceutical industry for the development of new antibiotic formulations
Wirkmechanismus
Cefuroxime lysine exerts its antibacterial effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis. The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Vergleich Mit ähnlichen Verbindungen
Cefuroxime Sodium: Another form of cefuroxime with similar antibacterial properties but less water solubility and more irritation to veins.
Cefotaxime: A third-generation cephalosporin with a broader spectrum of activity.
Comparison:
Water Solubility: Cefuroxime lysine has better water solubility compared to cefuroxime sodium.
Irritation: this compound causes less irritation to veins than cefuroxime sodium.
Spectrum of Activity: Cefotaxime has a broader spectrum of activity compared to this compound.
This compound stands out due to its improved solubility and reduced irritation, making it a preferred choice for intravenous administration.
Eigenschaften
CAS-Nummer |
65527-51-7 |
|---|---|
Molekularformel |
C22H30N6O10S |
Molekulargewicht |
570.6 g/mol |
IUPAC-Name |
(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C16H16N4O8S.C6H14N2O2/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;7-4-2-1-3-5(8)6(9)10/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);5H,1-4,7-8H2,(H,9,10)/b19-9-;/t10-,14-;5-/m10/s1 |
InChI-Schlüssel |
CWTDDXMYNOJAMX-QWFHXNHVSA-N |
Isomerische SMILES |
CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O.C(CCN)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one](/img/structure/B14496260.png)
![Bis[bis(phenylsulfanyl)methyl]mercury](/img/structure/B14496262.png)
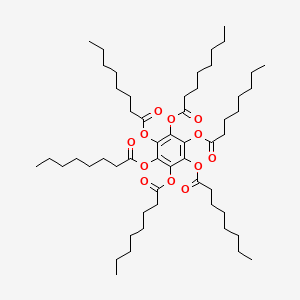
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)
![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)
